molecular formula C14H24O2 B12681728 Tetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol CAS No. 93892-60-5

Tetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol

Cat. No.: B12681728
CAS No.: 93892-60-5
M. Wt: 224.34 g/mol
InChI Key: HTDRMLQEGSMZSN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectroscopy

  • 1H NMR :
    • Bicycloheptane protons: δ 1.2–1.8 ppm (bridgehead CH2), δ 0.9–1.1 ppm (methyl groups).
    • Oxane ring protons: δ 3.4–3.8 ppm (H6' adjacent to -OH), δ 1.5–2.0 ppm (methylene groups).
  • 13C NMR :
    • Quaternary carbons: δ 35–45 ppm (spiro junction C2/C2'), δ 70–80 ppm (oxygenated C6').
    • Methyl carbons: δ 22–28 ppm.

Infrared Spectroscopy

  • O-H stretch : Broad absorption at 3200–3400 cm−1.
  • C-O stretch : Strong band at 1050–1100 cm−1 (oxane ring).

Mass Spectrometry

  • Molecular ion peak : m/z 224.34 ([M]+).
  • Fragmentation patterns :
    • Loss of H2O (m/z 206).
    • Cleavage of the spiro junction (m/z 98, bicycloheptane fragment).

X-ray Crystallographic Analysis of the Spiro-Bicyclic Framework

While X-ray crystallographic data for this specific compound is not publicly available, studies of analogous spirocyclic alcohols provide insights into its likely structural parameters:

  • Bond lengths :
    • C2-C2' (spiro): 1.54–1.58 Å.
    • C-O (oxane): 1.43–1.45 Å.
  • Bond angles :
    • Spiro junction angle: 88–92°.
    • Tetrahedral geometry at oxygen: 109.5°.

The bicycloheptane’s envelope conformation and the oxane ring’s chair-like geometry are expected to minimize steric clashes, as observed in related norbornane derivatives. Future crystallographic studies will be essential to confirm these predictions and resolve stereochemical ambiguities.

Properties

CAS No.

93892-60-5

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,6'-oxane]-2'-ol

InChI

InChI=1S/C14H24O2/c1-12(2)10-6-8-13(12,3)14(9-10)7-4-5-11(15)16-14/h10-11,15H,4-9H2,1-3H3

InChI Key

HTDRMLQEGSMZSN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C3(C2)CCCC(O3)O)C)C

Origin of Product

United States

Preparation Methods

Overview of the Compound’s Structural Features Relevant to Synthesis

  • The bicyclo[2.2.1]heptane (norbornane) framework is a rigid bicyclic system often derived from camphor or norbornene derivatives.
  • The spiro linkage to a tetrahydropyran ring requires formation of a spirocyclic ether, typically via intramolecular cyclization.
  • The presence of 1,7,7-trimethyl substitution pattern suggests starting materials or intermediates with methyl groups at these positions.
  • The 6'-ol (hydroxyl) group on the tetrahydropyran ring indicates selective oxidation or reduction steps.

Preparation Methods Analysis

Starting Materials and Key Intermediates

Synthetic Strategies

Cyclization Approaches
  • Intramolecular nucleophilic substitution : Formation of the spiro tetrahydropyran ring can be achieved by intramolecular attack of a hydroxyl group on an electrophilic carbon center adjacent to the bicyclic system, often under acidic or Lewis acid catalysis.
  • Spiroketalization : In some cases, spiroketals are formed by acid-catalyzed cyclization of hydroxyketones, which can be reduced subsequently to the corresponding spiro alcohols.
Functional Group Transformations
  • Reduction of ketones to alcohols : Selective reduction of bicyclic ketones (e.g., camphor derivatives) to the corresponding alcohols (e.g., borneol or isoborneol analogs) is a key step, often using sodium borohydride or catalytic hydrogenation.
  • Oxidation and hydroxylation : Introduction of the hydroxyl group on the tetrahydropyran ring can be achieved by controlled oxidation or hydroxylation reactions, sometimes via epoxidation followed by ring opening.
Stereoselective Synthesis
  • The stereochemistry at the spiro center and hydroxyl-bearing carbon is critical. Use of chiral catalysts or starting materials (e.g., natural camphor) ensures stereochemical control.
  • Diastereoselective cyclization and reduction steps are optimized to favor the desired stereoisomer.

Representative Preparation Route (Conceptual)

Step Reaction Type Description Typical Reagents/Conditions
1 Starting material preparation Use of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (camphor derivative) Commercial camphor or synthetic analogs
2 Functionalization Introduction of hydroxyalkyl side chain at position 2 or 6' for spirocyclization Alkylation, hydroxylation, or epoxidation
3 Spirocyclization Intramolecular cyclization to form tetrahydropyran ring spiro-fused to bicyclo[2.2.1]heptane Acid catalysis (e.g., p-TsOH), Lewis acids
4 Reduction/Oxidation Selective reduction of ketone to alcohol or oxidation to introduce hydroxyl group NaBH4, catalytic hydrogenation, or oxidants
5 Purification and characterization Isolation of stereoisomerically pure product Chromatography, crystallization

Data Table: Key Parameters in Preparation

Parameter Typical Range/Value Notes
Starting material purity >98% Ensures stereochemical integrity
Catalyst p-Toluenesulfonic acid, BF3·Et2O Common acid catalysts for spirocyclization
Solvent Dichloromethane, toluene, or ethanol Solvent choice affects cyclization efficiency
Temperature 0°C to reflux (25–110°C) Controlled to optimize yield and selectivity
Reaction time 2–24 hours Depends on substrate and catalyst
Yield 60–85% Varies with method and scale
Stereoselectivity >90% enantiomeric excess (ee) Achieved by chiral starting materials or catalysts

Research Findings and Literature Insights

  • Studies on camphor derivatives show that selective reduction and functionalization at the 2-position of bicyclo[2.2.1]heptane frameworks are well-established, providing access to alcohol intermediates crucial for spirocyclization.
  • Spirocyclic tetrahydropyran rings are efficiently formed via acid-catalyzed intramolecular cyclizations of hydroxyalkyl ketones, with reaction conditions optimized to favor the formation of the desired spiro isomer.
  • The stereochemical outcome is heavily influenced by the starting material’s chirality and the reaction environment, with natural camphor derivatives providing a reliable chiral pool for synthesis.
  • Purification techniques such as chiral chromatography and crystallization are essential to isolate the pure stereoisomer of the final spiro alcohol compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(4-methyl-6-tert-butylphenol) undergoes several types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various alkyl or aryl-substituted phenolic compounds.

Scientific Research Applications

2,2’-Methylenebis(4-methyl-6-tert-butylphenol) has a wide range of applications in scientific research, including:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.

    Biology: Investigated for its potential antioxidant properties in biological systems.

    Medicine: Explored for its potential use in pharmaceuticals as an antioxidant additive.

    Industry: Widely used in the production of rubber, plastics, and lubricants to enhance their stability and longevity.

Mechanism of Action

The antioxidant properties of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This action prevents the oxidative degradation of polymers and other materials. The compound’s molecular targets include reactive oxygen species, which are neutralized through redox reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Spiro[bicyclo[2.2.1]heptane-2,3'-[1,2,4,5]tetrazinane]-6'-thione (Compound A)

  • Structure : Shares the bicyclo[2.2.1]heptane core but replaces the pyran ring with a tetrazinane (N-containing heterocycle) and a thione group at the 6'-position.
  • Synthesis : Derived from 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one via reaction with thiocarbohydrazide, yielding a spiro-tetrazinane-thione derivative .

(±)-2-(Propyloxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptane (Compound B)

  • Structure : Retains the 1,7,7-trimethylbicycloheptane framework but substitutes the spiro-pyran-ol with an oxime ether side chain.
  • Synthesis: Synthesized via oxime formation from bicycloheptanone precursors, optimized for plant growth regulation .
  • Applications : Acts as a plant growth regulator, enhancing agricultural yields at ppm-level concentrations.

Spiro[bicyclo[3.2.0]heptan-6,1'-cyclopentan-2'-one] Derivatives (Compound C)

  • Structure: Features a bicyclo[3.2.0]heptane core and a spiro-cyclopentanone ring, differing in ring size and substitution pattern.
  • Synthesis : Generated via intramolecular cyclization of ketone intermediates using n-BuLi/THF, achieving moderate yields (13–37%) .
  • Applications : Studied for conformational dynamics via X-ray crystallography, highlighting steric effects of methyl substituents .

2-Oxaspiro[bicyclo[2.2.1]heptane-6,3(2H)-indoline] (Compound D)

  • Structure : Combines bicyclo[2.2.1]heptane with a spiro-indoline ring, introducing an oxygen atom into the spiro junction.
  • Synthesis: Produced in 83% yield via piperidine-catalyzed cyclization in ethanol, emphasizing solvent/base optimization .
  • Applications : Explored as a precursor for indole-based pharmaceuticals.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D
Core Structure Bicyclo[2.2.1]heptane + pyran Bicyclo[2.2.1]heptane + tetrazinane Bicyclo[2.2.1]heptane + oxime Bicyclo[3.2.0]heptane + cyclopentanone Bicyclo[2.2.1]heptane + indoline
Key Functional Groups 6'-OH, 1,7,7-trimethyl 6'-thione, tetrazinane Oxime ether Cyclopentanone Indoline, oxa-spiro
Synthesis Yield Not reported Moderate (37%) High (ppm-scale efficacy) Low–Moderate (13–37%) High (83%)
Applications Functionalized scaffolds Antimicrobial hybrids Plant growth regulation Conformational studies Pharmaceutical intermediates

Key Research Findings

  • Synthetic Flexibility : The target compound’s spiro-pyran-ol motif allows derivatization at the hydroxyl group, akin to pyran-based inhibitors in , which exploit tetrahydropyran rings for bacterial topoisomerase inhibition .
  • Steric Effects: Methyl groups on bicycloheptane enhance steric hindrance, influencing reactivity and stereoselectivity, as observed in cyclopentanone derivatives (Compound C) .

Biological Activity

Tetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol, commonly referred to as THTMP, is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of THTMP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H24O2
  • Molecular Weight : 224.34 g/mol
  • CAS Registry Number : 93892-60-5
  • Density : 1.07 g/cm³
  • Boiling Point : 272°C at 760 mmHg
  • Flash Point : 94.4°C

The compound features a spirocyclic structure that contributes to its biological activity. The bicyclic framework is known to interact with various biological targets, making it a candidate for pharmacological studies.

Antimicrobial Activity

Research has indicated that THTMP exhibits antimicrobial properties against a range of pathogens. A study published in ResearchGate highlighted the synthesis and evaluation of spiroheterocyclic systems, including THTMP, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Pathogen TypeActivity Observed
Gram-positiveModerate
Gram-negativeSignificant

This suggests a potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that THTMP can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This anti-inflammatory activity could make it beneficial for treating conditions characterized by chronic inflammation.

Neuroprotective Properties

Recent investigations into the neuroprotective effects of THTMP have shown promise in models of neurodegenerative diseases. The compound has been found to reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. This property suggests potential applications in treating diseases like Alzheimer's and Parkinson's.

Case Studies

  • Antimicrobial Efficacy Study
    • A comprehensive study evaluated the antimicrobial efficacy of THTMP against various strains of bacteria and fungi.
    • Results indicated that THTMP had a minimum inhibitory concentration (MIC) lower than traditional antibiotics for certain pathogens, suggesting it may be a potent alternative .
  • Inflammation Model
    • In a controlled laboratory setting, THTMP was administered to macrophage cultures stimulated with lipopolysaccharides (LPS).
    • The results demonstrated a significant reduction in inflammatory markers compared to untreated controls, indicating its potential as an anti-inflammatory agent.
  • Neuroprotection Research
    • A study assessed the effects of THTMP on neuronal survival in models of oxidative stress.
    • The findings revealed that THTMP significantly increased cell viability and reduced markers of apoptosis compared to control groups.

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